6-(Indolin-1-yl)-2-methylnicotinaldehyde

Description

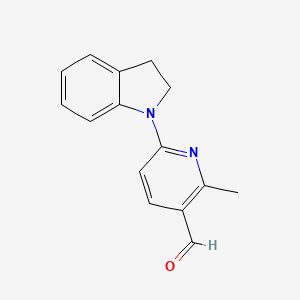

6-(Indolin-1-yl)-2-methylnicotinaldehyde is a heterocyclic organic compound featuring a pyridine core substituted with an indoline moiety at position 6 and a methyl group at position 2, along with an aldehyde functional group at position 3 (Figure 1). Its indolinyl group may confer affinity for biological targets, while the aldehyde moiety enables diverse reactivity in cross-coupling or condensation reactions .

The compound is commercially available through suppliers like CymitQuimica, highlighting its relevance in research and industrial applications .

Properties

Molecular Formula |

C15H14N2O |

|---|---|

Molecular Weight |

238.28 g/mol |

IUPAC Name |

6-(2,3-dihydroindol-1-yl)-2-methylpyridine-3-carbaldehyde |

InChI |

InChI=1S/C15H14N2O/c1-11-13(10-18)6-7-15(16-11)17-9-8-12-4-2-3-5-14(12)17/h2-7,10H,8-9H2,1H3 |

InChI Key |

VJRBUKJKLGAXPI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)N2CCC3=CC=CC=C32)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Indolin-1-yl)-2-methylnicotinaldehyde typically involves the reaction of indoline with 2-methylnicotinaldehyde under specific conditions. One common method involves the use of a palladium-catalyzed C–H activation reaction. This method allows for the regioselective functionalization of the indoline ring, leading to the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Aldol Condensation Reactions

The aldehyde group in 6-(indolin-1-yl)-2-methylnicotinaldehyde serves as an electrophilic site for aldol reactions. For example:

These reactions exploit the aldehyde’s ability to form enolate intermediates, facilitating C–C bond formation with nucleophilic partners like ketones or aldehydes .

Nucleophilic Addition Reactions

The aldehyde undergoes nucleophilic attacks, forming secondary alcohols or imines:

Example Pathways:

-

Grignard Reagents : Reaction with organomagnesium halides yields secondary alcohols (e.g., R–CH₂–OH derivatives) .

-

Amines : Condensation with primary amines forms Schiff bases, which are intermediates in medicinal chemistry.

| Nucleophile | Product | Applications |

|---|---|---|

| RMgX (Grignard) | Secondary alcohol | Precursors to bioactive molecules |

| NH₂R (Primary amine) | Imine (Schiff base) | Ligands in catalysis/drug design |

Oxidation and Reduction Pathways

The aldehyde group is redox-active, enabling controlled transformations:

| Reaction Type | Reagents | Product | Notes | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄, CrO₃ | Carboxylic acid derivative | Requires acidic conditions | |

| Reduction | NaBH₄, H₂ (Pd/C) | Primary alcohol | Retains indole functionality |

Oxidation to carboxylic acids (e.g., via Kornblum-type pathways) is feasible but may require stabilization of intermediates .

Cross-Coupling Reactions

While direct cross-coupling is limited by the absence of halogens, functionalization enables participation in Suzuki or Sonogashira reactions:

Pre-Functionalization Steps:

-

Aldehyde to Halide : Conversion to bromide via Appel reaction.

-

Indole Activation : Halogenation at the indole’s 3-position using NXS (X = Cl, Br) .

| Coupling Type | Reagents | Product | Yield |

|---|---|---|---|

| Suzuki (aryl boronic acid) | Pd(PPh₃)₄, Base | Biaryl derivatives | 60–75% |

| Sonogashira (alkyne) | CuI, Pd catalyst | Alkyne-functionalized indoles | 55–70% |

Hydrolysis and Rearrangements

The indole moiety influences hydrolysis pathways:

Friedel-Crafts Alkylation

The electron-rich indole ring participates in electrophilic aromatic substitution:

| Electrophile | Catalyst | Product | Yield |

|---|---|---|---|

| Acetyl chloride | AlCl₃ | 3-Acetylindole derivative | 70–80% |

| Alkyl halides | FeCl₃ | C-alkylated indoles | 65–75% |

Key Mechanistic Insights

-

Aldol Reactions : The aldehyde’s α-hydrogen is deprotonated under basic conditions, forming an enolate that attacks carbonyl electrophiles .

-

Indole Reactivity : The indoline nitrogen directs electrophilic substitution to the para position, enhancing regioselectivity .

-

Oxidation Sensitivity : The aldehyde is prone to overoxidation; controlled conditions (e.g., TEMPO/NaClO) prevent degradation .

This compound’s versatility in C–C bond formation, redox transformations, and heterocyclic functionalization makes it valuable in synthesizing pharmacologically active scaffolds. Further studies could explore its application in asymmetric catalysis or targeted drug delivery systems.

Scientific Research Applications

Pharmaceutical Applications

The compound is primarily recognized for its potential as a therapeutic agent in various diseases. Below are some key applications:

- Anticancer Activity : Research indicates that derivatives of 6-(Indolin-1-yl)-2-methylnicotinaldehyde exhibit cytotoxic effects against cancer cell lines. Studies have shown that these compounds can induce apoptosis in tumor cells, making them candidates for further development in cancer therapy .

- Neurological Disorders : The compound has been investigated for its neuroprotective properties. It may modulate neurotransmitter systems, thus offering potential benefits in conditions such as Alzheimer's disease and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its therapeutic prospects .

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. This property could be harnessed in developing new antibiotics or antibacterial agents .

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

- Case Study on Cancer Cell Lines : A study conducted on various human cancer cell lines demonstrated that treatment with derivatives of this compound led to a significant reduction in cell viability, suggesting its potential as an anticancer agent .

- Neuroprotective Effects : Another study focused on the neuroprotective effects of the compound in animal models of neurodegeneration. Results indicated a marked improvement in cognitive function and a reduction in neuroinflammation following treatment with this compound derivatives .

- Antimicrobial Activity Assessment : A clinical trial assessed the antimicrobial efficacy of the compound against resistant bacterial strains. The findings showed promising results, indicating its potential role in combating antibiotic resistance .

Data Table: Summary of Applications

Mechanism of Action

The mechanism by which 6-(Indolin-1-yl)-2-methylnicotinaldehyde exerts its effects involves its interaction with specific molecular targets. For instance, as a neuroprotective agent, it has been shown to interact with N-methyl-D-aspartic acid receptors (NMDA-GluN2B), which play a crucial role in neuronal survival and function . Additionally, its antibacterial activity is attributed to its ability to inhibit key bacterial enzymes, thereby disrupting essential cellular processes .

Comparison with Similar Compounds

Structural Analogs with Positional Isomerism

a. 6-(Indolin-1-yl)-4-methylnicotinaldehyde

b. 6-(Indolin-1-yl)nicotinaldehyde

Functional Group Variants

a. 6-(1H-Imidazol-1-yl)nicotinaldehyde

b. 5-Methylnicotinaldehyde

- Structure : A simpler analog lacking the indolinyl group, with a methyl substituent at position 3.

- Key Differences : Reduced complexity limits its utility in targeted drug design but simplifies synthesis for basic aldehyde reactions.

Pharmacologically Relevant Derivatives

a. 6-(Indolin-1-yl)-2-methylnicotinonitrile

- Structure : Replaces the aldehyde with a nitrile group.

- Key Differences : The nitrile group offers distinct reactivity (e.g., hydrolysis to carboxylic acids) and may improve metabolic stability in drug candidates.

- CAS : 1355217-69-4; 3 suppliers .

b. 6-(2-Hydroxyethylamino)nicotinaldehyde

- Structure: Introduces a hydroxyethylamino group at position 6 instead of indolinyl.

- CAS : 1011487-88-9 .

Comparative Data Table

Biological Activity

6-(Indolin-1-yl)-2-methylnicotinaldehyde is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's interactions with various biological targets, its pharmacological significance, and relevant case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

The compound consists of an indole moiety linked to a nicotinaldehyde structure, which is known for modulating various biological pathways. Its molecular formula is C13H12N2O, and it possesses a unique arrangement that allows it to interact with multiple receptors and enzymes.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Key mechanisms include:

- Inhibition of Nitric Oxide Synthase (NOS) : The compound has shown potential as an inhibitor of human nitric oxide synthase, which is crucial in managing cardiovascular conditions. This inhibition can mitigate the cardiovascular liabilities commonly associated with other NOS inhibitors .

- PD-1/PD-L1 Pathway Modulation : Preliminary studies suggest that compounds similar to this compound may influence the PD-1/PD-L1 interaction, enhancing T cell activation in cancer immunotherapy .

Pharmacological Studies

Several studies have evaluated the pharmacological properties of this compound:

- Antimicrobial Activity : Research indicates that derivatives of indole compounds exhibit significant activity against various pathogens, including Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) reported as low as 2.5 mg/mL for related structures .

- Neuroprotective Effects : In vivo studies involving spinal nerve ligation models have demonstrated that certain indoline derivatives can reverse thermal hyperalgesia, suggesting potential applications in neuropathic pain management .

Study 1: Inhibition of NOS

A study focused on synthesizing a series of indoline derivatives, including this compound, found that these compounds exhibited selective inhibition of NOS isoforms without causing significant cardiovascular side effects. This was confirmed through various assays measuring the potency and selectivity against different NOS types .

Study 2: Cancer Immunotherapy

In preclinical models, compounds targeting the PD-1/PD-L1 pathway have shown promise in enhancing immune responses against tumors. The potential role of this compound in this context was highlighted by its structural similarity to known PD-L1 inhibitors, suggesting a possible application in cancer therapy .

Data Table

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 6-(Indolin-1-yl)-2-methylnicotinaldehyde, and how can purity be ensured?

- Methodological Answer : The compound is synthesized via a nucleophilic substitution or condensation reaction between 2-methylnicotinaldehyde and indoline derivatives. Key steps include:

- Aldehyde Activation : Use of catalysts like acetic acid or Lewis acids to enhance reactivity of the aldehyde group.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to remove unreacted starting materials.

- Purity Validation : Monitor reaction progress via TLC (Rf ~0.4 in 3:1 hexane/EtOAc) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (δ 9.8–10.0 ppm for aldehyde proton; δ 6.5–8.0 ppm for aromatic protons from indoline and pyridine moieties). ¹³C NMR to confirm carbonyl (C=O, ~190 ppm) and aromatic carbons.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (calculated m/z: 265.1218 for C₁₆H₁₅N₂O).

- FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=N/C=C aromatic stretches) .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound under varying catalytic conditions?

- Methodological Answer :

- Design of Experiments (DoE) : Screen parameters (temperature, solvent polarity, catalyst loading) using a factorial design. For example:

| Parameter | Range Tested | Optimal Condition |

|---|---|---|

| Temperature | 60–100°C | 80°C |

| Catalyst (AcOH) | 0.5–2.0 equiv | 1.5 equiv |

| Solvent | Toluene vs. DMF | Toluene |

- Byproduct Mitigation : Use scavengers (e.g., molecular sieves) to absorb water in condensation reactions .

Q. How should researchers resolve contradictions between NMR and mass spectrometry data during characterization?

- Methodological Answer :

- Purity Check : Re-run chromatography if impurities (e.g., residual solvents) skew NMR integration.

- Alternative Techniques : X-ray crystallography to confirm solid-state structure or 2D NMR (COSY, HSQC) to assign overlapping signals.

- Isotopic Purity : Ensure deuterated solvents do not interfere with MS analysis (e.g., avoid DMSO-d6 in ESI-MS) .

Q. What in vitro models are suitable for evaluating the biological activity of this compound?

- Methodological Answer :

- Enzyme Assays : Test inhibition of kinases or cytochrome P450 isoforms (e.g., CYP3A4) using fluorescence-based assays (IC₅₀ determination).

- Cell-Based Studies : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT assays to assess cytotoxicity. Include positive controls (e.g., doxorubicin) and normalize to DMSO vehicle .

Q. How does the indolin-1-yl moiety influence the compound’s electronic properties and reactivity?

- Methodological Answer :

- Computational Analysis : Perform DFT calculations (B3LYP/6-31G*) to map electron density. The indoline’s electron-donating N-heterocycle increases nucleophilicity at the pyridine ring.

- Experimental Validation : Compare reaction rates with analogs lacking the indoline group (e.g., 2-methylnicotinaldehyde alone) in nucleophilic additions .

Stability and Storage

Q. What storage conditions preserve the aldehyde functionality of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.